molecular formula C6H3F3N2O3 B11895624 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid

Katalognummer: B11895624
Molekulargewicht: 208.09 g/mol
InChI-Schlüssel: SAMYYVBUSOPZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, with a carboxylic acid functional group at the 2-position

Vorbereitungsmethoden

The synthesis of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be achieved through several methods. One efficient and scalable method involves the synthesis of 2-chloro-5-trifluoromethoxypyrazine, which can then be converted to the desired carboxylic acid derivative. This process typically involves the use of reagents such as antimony trifluoride for fluorination and various coupling reactions like Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions .

Analyse Chemischer Reaktionen

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, influenced by the electron-withdrawing properties of the trifluoromethoxy group. This group can affect the compound’s binding affinity and specificity towards various biological targets .

Vergleich Mit ähnlichen Verbindungen

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be compared with other trifluoromethoxy-substituted pyrazines and carboxylic acids:

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical transformations.

Eigenschaften

Molekularformel

C6H3F3N2O3

Molekulargewicht

208.09 g/mol

IUPAC-Name

5-(trifluoromethoxy)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13)

InChI-Schlüssel

SAMYYVBUSOPZTF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)OC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.